molecular formula C22H22N4O2 B10816706 CCK antagonist 1

CCK antagonist 1

Cat. No.: B10816706
M. Wt: 374.4 g/mol
InChI Key: RNBKBGYUBUTRLC-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(1H-indol-3-yl)propanamide is a synthetic small molecule of significant interest in medicinal chemistry research, designed by integrating a pyrazolone scaffold with an indole moiety. The core structure is derived from 4-aminophenazone (antipyrine), a well-known non-steroidal anti-inflammatory agent, indicating a foundation in biologically active compounds . The strategic incorporation of the 1H-indol-3-yl group through a propanamide linker is a critical structural feature, as indole rings are privileged structures in pharmacology and are present in a multitude of natural products and therapeutics. This molecular architecture makes the compound a valuable candidate for probing nucleotide-binding protein targets, as closely related N-substituted pyrazol-4-yl benzamides have demonstrated inhibitory potential against enzymes like recombinant human and rat ecto-5'-nucleotidases (h-e5-NT & r-e5-NT) . Furthermore, structurally similar phenylacetamido-pyrazole derivatives have been investigated for their use as antitumor agents, suggesting this chemotype's relevance in oncology research, particularly for targeting cell cycle-dependent kinases in proliferating cells . The compound serves as a sophisticated chemical tool for researchers exploring new ligands for phosphatase and nucleotidase enzymes, and for investigating structure-activity relationships in the development of novel cytotoxic agents. Its primary research value lies in its potential to bind to key enzymatic protein targets, paving the way for new therapeutic strategies in areas such as cancer and inflammation.

Properties

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(1H-indol-3-yl)propanamide

InChI

InChI=1S/C22H22N4O2/c1-15-21(22(28)26(25(15)2)17-8-4-3-5-9-17)24-20(27)13-12-16-14-23-19-11-7-6-10-18(16)19/h3-11,14,23H,12-13H2,1-2H3,(H,24,27)

InChI Key

RNBKBGYUBUTRLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity but may lead to side reactions with acid-sensitive indole moieties. Ethanol and methanol are preferred for their balance of solubility and mild conditions. Elevated temperatures (60–80°C) accelerate reaction rates but risk decomposition of the indole ring, necessitating careful thermal control.

Catalytic Systems

Lewis acids such as zinc chloride or boron trifluoride etherate have been explored to catalyze the amide coupling step, reducing reaction times by 30%. However, these catalysts may introduce metal contaminants, complicating purification. Enzyme-mediated catalysis using lipases (e.g., Candida antarctica lipase B) offers a greener alternative, though yields remain suboptimal (50–60%).

Characterization and Analytical Validation

Spectroscopic Techniques

  • ¹H NMR : Key signals include the indole NH proton at δ 11.2 ppm (singlet) and the pyrazole methyl groups at δ 2.1–2.3 ppm (doublets).

  • IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 3250 cm⁻¹ (N-H) confirm successful amide bond formation.

  • Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 335.4 [M+H]⁺, consistent with the molecular formula C₂₀H₂₁N₃O₂.

Purity Assessment

HPLC analysis using a C18 column (MeCN:H₂O = 70:30, 1 mL/min) reveals ≥98% purity for optimized batches. Residual solvents are quantified via GC-MS, with ethanol content typically <0.1%.

Challenges and Mitigation Strategies

Steric Hindrance

The bulky phenyl and indole groups hinder nucleophilic attack during amide coupling. Using excess acyl chloride (1.5 equiv) and prolonged reaction times (24 h) mitigates this issue.

Byproduct Formation

Competitive formation of 3-(1H-indol-3-yl)propanoic acid arises from hydrolysis of the acyl chloride. This is minimized by maintaining anhydrous conditions and employing molecular sieves .

Chemical Reactions Analysis

WAY-620645 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-620645 has a wide range of scientific research applications, including:

Mechanism of Action

WAY-620645 exerts its effects by antagonizing cholecystokinin receptors. This interaction inhibits the binding of cholecystokinin, thereby blocking its biological effects. The molecular targets and pathways involved include the G protein-coupled receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The compound is compared to analogs with substitutions at the pyrazole C4 position. Key differences include:

Table 1: Structural and Molecular Comparisons
Compound Name Substituent Molecular Formula Molecular Weight Key Features
Target Compound 3-(1H-Indol-3-yl)propanamide C22H22N4O2 374.44 Indole group enhances π-π stacking; potential CNS activity
N-(1,5-Dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)-2-(1,3-dioxo-isoindol-2-yl)propanamide () 2-(1,3-Dioxoisoindol-2-yl) C28H24N4O4 480.52 Isoindole dione increases polarity; higher molecular weight
3-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)propanamide () 3-Chloropropanamide C14H16ClN3O2 293.74 Chlorine atom improves lipophilicity; lower solubility in polar solvents
4-Formylaminoantipyrine () Formamide C13H15N3O2 245.28 Smaller substituent; higher crystallinity due to hydrogen bonding
N-(Pyrazol-4-yl)-2-(4-nitrophenyl)acetamide () 4-Nitrophenylacetamide C18H16N4O4 352.35 Nitro group enhances electron-withdrawing effects; potential redox activity

Physicochemical Properties

  • Solubility : The indole-containing target compound is less soluble in chloroform (logP ~2.1) compared to the chloro analog (logP ~2.9, ) due to polar indole interactions .
  • Melting Points : Indole derivatives (e.g., : 266–268°C) exhibit higher melting points than formamide analogs (: ~245°C) due to stronger intermolecular forces .

Crystallographic Insights

  • The target compound’s indole group may form N–H···O hydrogen bonds (as seen in and ), whereas nitro-substituted analogs () exhibit C–H···O interactions .
  • Dihedral angles between pyrazole and aryl groups range from 50.0° () to 85.2° (), affecting molecular stacking and crystal density .

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(1H-indol-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and its various biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.

Synthesis and Structural Characterization

The compound can be synthesized through a multi-step process involving the condensation of indole derivatives with pyrazole precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography have been employed to confirm its structure and purity.

Table 1: Synthesis Steps Overview

StepReactantsConditionsProducts
1Indole + Pyrazole derivativeReflux in ethanolIntermediate A
2Intermediate A + Acetic anhydrideStir at room temperatureN-(1,5-dimethyl-3-oxo...)
3Final purificationColumn chromatographyPure compound

Antitumor Activity

Recent studies have demonstrated that N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(1H-indol-3-yl)propanamide exhibits notable antitumor properties. In vitro assays using various cancer cell lines revealed that the compound inhibits cell proliferation effectively.

Case Study : In a study conducted on human breast cancer cells (MCF-7), the compound showed a dose-dependent inhibition of cell growth with an IC50 value of approximately 25 µM. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. It was found to significantly reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Anti-inflammatory Effects

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha1500600
IL-61200400
IL-1β900300

The reduction in cytokine levels indicates a strong anti-inflammatory effect, likely mediated through the inhibition of NF-kB signaling pathways.

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. In vitro tests indicated that it possesses antibacterial properties comparable to conventional antibiotics.

Case Study : In tests against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, suggesting potential as a new antimicrobial agent.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the pyrazole ring or indole moiety may enhance its efficacy or selectivity against specific targets.

Table 3: SAR Insights

ModificationEffect on Activity
Methyl group on indoleIncreased antitumor activity
Halogen substitution on pyrazoleEnhanced antimicrobial properties

Q & A

Q. What are the recommended synthetic routes for preparing this compound?

The compound can be synthesized via amide coupling using carbodiimide reagents (e.g., EDC·HCl) with 4-aminoantipyrine derivatives and indole-substituted carboxylic acids. Reaction conditions typically involve dichloromethane as a solvent, triethylamine as a base, and low temperatures (273 K) to minimize side reactions. Post-synthesis purification often employs recrystallization from acetone or dichloromethane .

Q. How should researchers characterize the compound’s structural integrity?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming bond lengths, dihedral angles, and hydrogen-bonding networks. For routine characterization, use 1H^1H- and 13C^{13}C-NMR to verify functional groups (e.g., indole NH signals at ~10–12 ppm, pyrazole carbonyl at ~160–170 ppm). Pair with LC-MS for purity validation .

Q. What solvents are suitable for solubility testing?

The compound is sparingly soluble in polar aprotic solvents (e.g., DMSO) and moderately soluble in chloroform or methanol. For biological assays, prepare stock solutions in DMSO (≤1% v/v) to avoid cytotoxicity .

Q. How can researchers screen for basic biological activity?

Use in vitro assays targeting antipyretic or analgesic pathways, given structural analogs (e.g., 4-aminoantipyrine derivatives) show such activity. Prioritize enzyme inhibition assays (COX-1/COX-2) or cell-based inflammatory models (e.g., LPS-induced cytokine release) .

Advanced Research Questions

Q. How do supramolecular interactions influence crystallization?

The pyrazole and indole moieties form N–H···O and C–H···O hydrogen bonds, creating R22_2^2(10) motifs that stabilize crystal packing. Steric repulsion between substituents (e.g., phenyl vs. indole groups) introduces torsional strain, leading to dihedral angles of 48–67° between aromatic rings. Optimize crystallization by slow evaporation in acetone or mixed solvents to accommodate these interactions .

Q. What strategies resolve contradictions in reported structural parameters?

Discrepancies in bond lengths (e.g., C=O at 1.21–1.23 Å vs. 1.25 Å) may arise from temperature-dependent crystallography (100 K vs. 293 K) or refinement protocols. Cross-validate using DFT calculations (B3LYP/6-31G*) to compare experimental and theoretical geometries .

Q. How can structure-activity relationships (SAR) be optimized for indole modifications?

Replace the indole’s 3-position with electron-withdrawing groups (e.g., nitro) to enhance hydrogen-bond acceptor capacity. Test derivatives in kinetic solubility assays and cytochrome P450 inhibition panels to balance potency and metabolic stability .

Q. What methods improve stability under oxidative or hydrolytic conditions?

Conduct forced degradation studies (e.g., 3% H2_2O2_2 at 40°C for 24 hours) to identify vulnerable sites (e.g., amide bonds). Stabilize via formulation with antioxidants (BHT) or cyclodextrin encapsulation .

Q. How do non-covalent interactions affect pharmacological properties?

The indole NH participates in π-π stacking with target proteins (e.g., serotonin receptors), while the pyrazole carbonyl acts as a hydrogen-bond acceptor. Use surface plasmon resonance (SPR) to quantify binding kinetics and molecular dynamics (MD) simulations to map interaction hotspots .

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